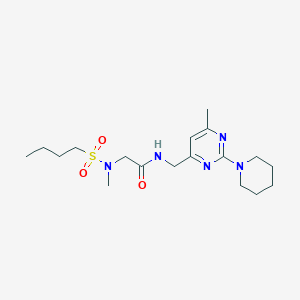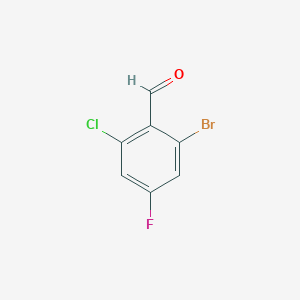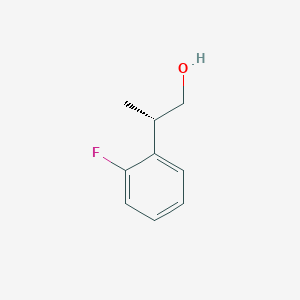![molecular formula C23H24N4O4S B2467103 N-{3'-acetyl-1-[(4-ethoxyphenyl)methyl]-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide CAS No. 905775-15-7](/img/structure/B2467103.png)
N-{3'-acetyl-1-[(4-ethoxyphenyl)methyl]-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an acetyl group, an ethoxyphenyl group, a methyl group, and a spiro[indole-3,2’-[1,3,4]thiadiazole] group. These groups contribute to the chemical properties and potential reactivity of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a spiro ring system. The 3D structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The acetyl and methyl groups could participate in reactions such as deacetylation and demethylation, while the spiro[indole-3,2’-[1,3,4]thiadiazole] ring system could undergo reactions such as ring-opening or substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would depend on the polarity of its functional groups, its melting and boiling points would depend on the strength of the intermolecular forces, and its reactivity would depend on the presence of reactive functional groups .Scientific Research Applications
Synthesis and Application in Heterocyclic Compounds
Synthesis of Heterocyclic Compounds : The compound N-{3'-acetyl-1-[(4-ethoxyphenyl)methyl]-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide is part of a family of heterocyclic compounds which have garnered attention in scientific research due to their potential in various applications, primarily in medicinal chemistry. Various derivatives of similar structures have been synthesized, providing a diverse array of compounds for different potential applications. For instance, the synthesis of various N-(5-methyl-4-oxo-2-substituted phenyl-3Hthiazolidine-3-yl)-2-(3-substituted phenyl spiro [3H-indole-3,2-thiazolidine]-2,4-(1H)-dione-1-yl)-)acetamide compounds has been researched, indicating the structural versatility and synthetic interest in this class of compounds (Saxena et al., 2011).
Chemical Synthesis and Potential Drug Precursors
Versatile Synthetic Substrates : The compound belongs to a class of versatile synthetic substrates used in the synthesis of a variety of heterocyclic compounds. For example, isatins, closely related to the compound , have been used as raw materials for drug synthesis, indicating the potential of these compounds in pharmaceutical manufacturing (Tripathi & Sonawane, 2013).
Anticancer Applications
Anticancer Potential : Some derivatives similar to N-{3'-acetyl-1-[(4-ethoxyphenyl)methyl]-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide have shown promise in anticancer applications. For instance, certain N-(3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'-[1,3,4]thiadiazol]-5'-yl) acetamide derivatives have been synthesized and characterized, and they have induced cell death in MCF-7 cells via G2/M phase cell cycle arrest, showcasing the potential of these compounds in cancer therapy (Shyamsivappan et al., 2022).
Mechanism of Action
Target of Action
It is known that indole derivatives, which are part of the compound’s structure, play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to exhibit various biologically vital properties The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, leading to changes in cellular processes
Biochemical Pathways
Indole derivatives are known to play a crucial role in various biological pathways . The compound may affect these pathways, leading to downstream effects such as the activation or inhibition of certain cellular processes. More research is required to identify the specific pathways affected by this compound.
Result of Action
Given the biological significance of indole derivatives , the compound may have potential therapeutic effects, such as anti-cancer, antimicrobial, or other types of activity
Future Directions
properties
IUPAC Name |
N-[4-acetyl-1'-[(4-ethoxyphenyl)methyl]-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-5-31-18-11-9-17(10-12-18)13-26-20-14(2)7-6-8-19(20)23(21(26)30)27(16(4)29)25-22(32-23)24-15(3)28/h6-12H,5,13H2,1-4H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXRUHMIUKOBJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C3=C(C=CC=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-acetyl-6-[(4-ethoxyphenyl)methyl]-12-methyl-7-oxospiro[1,3,4-thiadiazolin e-2,3'-indoline]-5-yl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2467024.png)
![8-(2,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2467025.png)
![N-benzyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2467028.png)
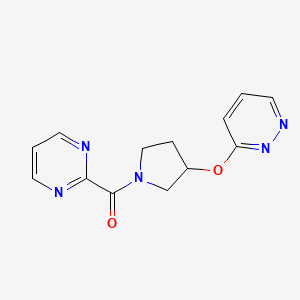
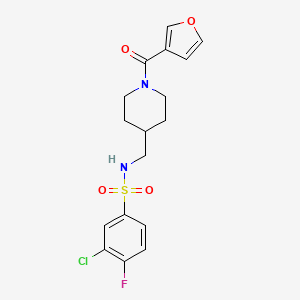
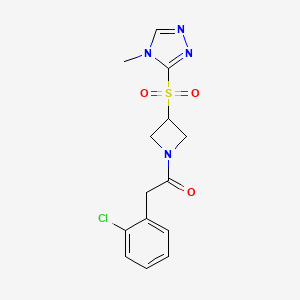
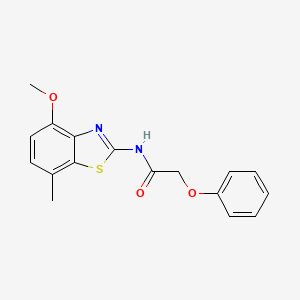

![6-(Chloromethyl)-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B2467038.png)
